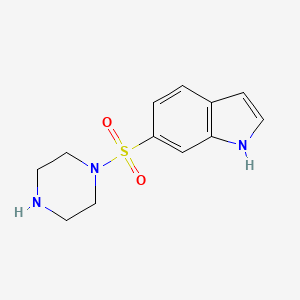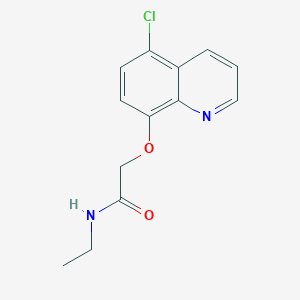
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the quinoline ring and an ethylacetamide group attached via an oxygen atom at the 8th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (100-110°C) for several hours. After the reaction is complete, the product is isolated by adding water and extracting the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication of certain microorganisms. It may also interfere with the function of enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine: Similar structure but with diethyl groups instead of an ethylacetamide group.
2-((5-Chloroquinolin-8-yl)oxy)acetic acid: Contains an acetic acid group instead of an ethylacetamide group.
2-((5-Chloroquinolin-8-yl)oxy)-N-quinolin-8-yl-acetamide: Contains a quinolin-8-yl group instead of an ethyl group.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylacetamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
88350-50-9 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-ethylacetamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-12(17)8-18-11-6-5-10(14)9-4-3-7-16-13(9)11/h3-7H,2,8H2,1H3,(H,15,17) |
InChI Key |
JXCRXQHHMGHPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


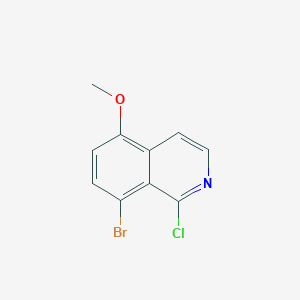
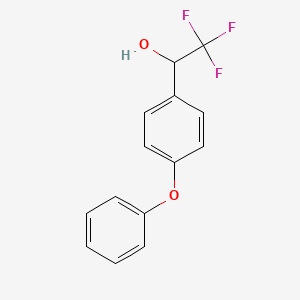
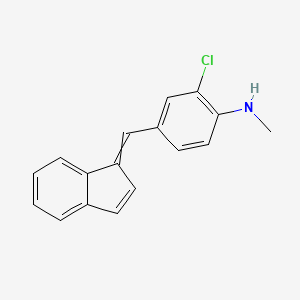
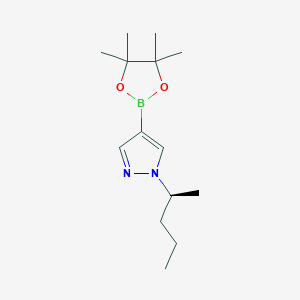

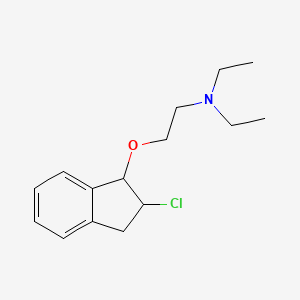
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
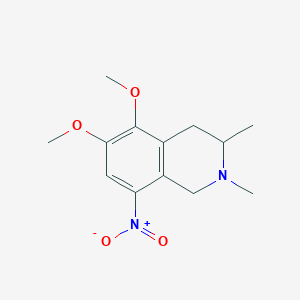
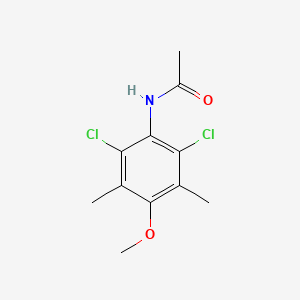
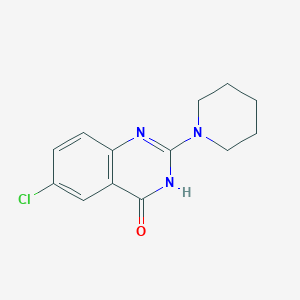

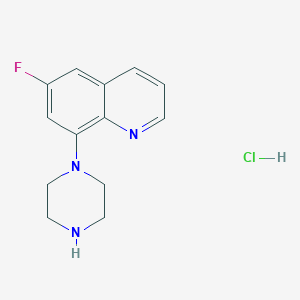
![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)
